molecular formula C16H11F3N4O2 B1440994 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338654-77-5

5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1440994
CAS No.: 1338654-77-5
M. Wt: 348.28 g/mol
InChI Key: YNWWLAIJNKVOPU-UHFFFAOYSA-N
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Description

The compound “5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridinyl group, a trifluoromethyl group, a benzyl group, a triazole group, and a carboxylic acid group .


Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, and the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and permeability .

Scientific Research Applications

Antibacterial and Antifungal Properties

5-(Pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential in antimicrobial applications. Komsani et al. (2015) synthesized derivatives of this compound and found that some exhibited moderate antibacterial and antifungal activity, indicating potential utility in the development of new antimicrobial agents (Komsani et al., 2015).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of related triazole derivatives have been extensively studied. Wang et al. (2019) synthesized coordination polymers with chelating carboxylic and triazolyl derivatives, providing insights into their structural characteristics and potential applications in material science (Wang et al., 2019).

Synthesis and Application in Organic Chemistry

The compound and its related derivatives are pivotal in organic synthesis. Pokhodylo et al. (2022) reported the synthesis of 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a key step in developing polyfunctional building blocks for constructing annulated 1,2,3-triazoles (Pokhodylo et al., 2022).

Coordination Chemistry and Metal-Organic Frameworks

Compounds containing the triazole group, including derivatives of this compound, are significant in coordination chemistry. The synthesis of novel complexes and coordination polymers based on this compound has been reported, revealing unique structural features and potential applications in materials science (Cheng et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by binding to specific proteins in the body and modulating their activity. The specific shape and functional groups of the molecule would determine which proteins it can bind to .

Safety and Hazards

The safety and hazards of the compound would need to be determined through experimental testing. It’s important to note that the presence of certain functional groups, such as the trifluoromethyl group, could potentially make the compound reactive or toxic .

Future Directions

The future directions for this compound would likely involve further testing to determine its potential uses. This could include in vitro and in vivo studies to evaluate its biological activity, as well as studies to optimize its properties for a particular application .

Properties

IUPAC Name

5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)12-3-1-2-10(8-12)9-23-14(11-4-6-20-7-5-11)13(15(24)25)21-22-23/h1-8H,9H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWWLAIJNKVOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

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